1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

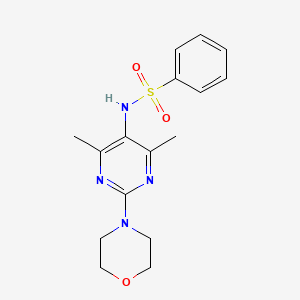

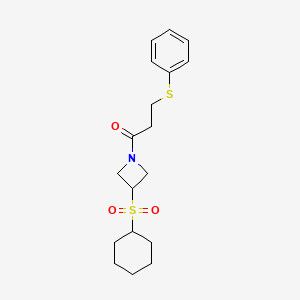

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a versatile chemical compound used in various scientific research areas. It exhibits unique properties that make it useful for drug development, catalysis, and material synthesis. It belongs to the group of benzhydryl compounds, which are organic compounds whose parent structures include diphenylmethane (two benzene rings connected by a single methane), with any number of attached substituents .

Molecular Structure Analysis

The molecular structure of this compound includes a benzhydryl group (two benzene rings connected by a single methane) and a tetrahydroquinoline group. The benzhydryl group can be abbreviated as Ph2CH or Bzh .科学的研究の応用

Synthesis and Medicinal Chemistry

Tetrahydropyrimidine-5-carboxylates Synthesis : A study described the synthesis of tetrahydropyrimidine-5-carboxylates, highlighting their potential in inhibiting carbonic anhydrase (CA) isozymes I and II, which are relevant in physiological processes (Sujayev et al., 2016).

Anticancer and Antiproliferative Activity : Novel urea and bis-urea primaquine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, highlighting their potential in cancer treatment (Perković et al., 2016).

Molecular Docking Studies : The study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate explored its potential inhibitory activity against pyrrole inhibitor through molecular docking studies (El-Azab et al., 2016).

Development for Urinary Urge Incontinence : A compound was developed for treating urinary urge incontinence, highlighting the importance of the synthesis process in pharmaceutical applications (Hopes et al., 2006).

Synthesis of Isoquinoline Alkaloids : A method for preparing isoquinoline alkaloid skeletons was reported, demonstrating the compound's relevance in organic chemistry and potential in pharmaceutical synthesis (Mujde et al., 2011).

Biological Activity and Drug Development

Anticancer Agent Synthesis : Substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as potential anticancer agents, showcasing the therapeutic potential of compounds derived from tetrahydroquinoline (Redda et al., 2010).

Antibacterial and Antifungal Activities : New pyrido quinazolones were synthesized, exhibiting significant antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial drugs (Singh & Pandey, 2006).

Synthesis for Isoquinoline Derivatives : Research on lamellarin U and lamellarin G trimethyl ether showed how derivatives of tetrahydroisoquinoline can be used to create biologically active molecules (Liermann & Opatz, 2008).

Potential in Neurological Treatments : The exploration of a Selective Orexin-1 Receptor Antagonist indicates the potential of related compounds in treating stress-induced hyperarousal, without hypnotic effects, showing applications in neuropsychiatric disorders (Bonaventure et al., 2015).

特性

IUPAC Name |

1-benzhydryl-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-2-28-22-15-14-21(17-20(22)13-16-23(28)29)26-25(30)27-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14-15,17,24H,2,13,16H2,1H3,(H2,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTWPAPTDVAVEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)

![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2836465.png)

![2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2836471.png)

![N-(4-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2836475.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2836481.png)